2-Methyl-D-serine

Vue d'ensemble

Description

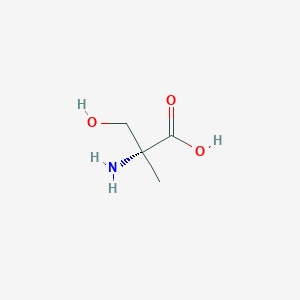

2-Methyl-D-serine is an unnatural amino acid derivative of serine, characterized by the presence of a methyl group at the second carbon position

Mécanisme D'action

Target of Action

2-Methyl-D-serine is a derivative of D-serine, which is a potent co-agonist at the N-methyl-D-aspartate (NMDA) glutamate receptor . The NMDA receptor plays a crucial role in synaptic plasticity, which is a cellular mechanism for learning and memory .

Mode of Action

This compound, similar to D-serine, likely interacts with the NMDA receptor. D-serine binds to the glycine site of the NMDA receptor, enhancing its activity . This interaction results in increased synaptic plasticity, contributing to learning and memory processes .

Biochemical Pathways

D-serine is synthesized from L-serine by the enzyme serine racemase . It’s involved in the serine metabolism pathway, which is essential for various cellular functions such as proliferation and biosynthesis of important anabolic precursors . D-serine can also contribute to brain function and may be useful in the therapy of certain conditions .

Pharmacokinetics

D-serine is metabolized by D-amino acid oxidase (DAAO), a flavin adenine dinucleotide (FAD)-dependent enzyme . This metabolism plays a significant role in the pharmacokinetics of D-serine .

Result of Action

The activation of NMDA receptors by D-serine has several molecular and cellular effects. It modulates NMDA receptor-mediated neurotransmission, neurotoxicity, synaptic plasticity, and cell migration . These effects are crucial for cognitive functions like learning and memory .

Action Environment

Environmental factors can influence the action of this compound. For instance, D-serine has been implicated in sleep regulation, where environmental changes like light-dark cycles could potentially influence its action . Furthermore, certain pathological conditions like Alzheimer’s disease and schizophrenia have been associated with altered levels of D-serine .

Analyse Biochimique

Biochemical Properties

2-Methyl-D-serine participates in biochemical reactions similar to its parent compound, D-serine. D-serine is known to act as a co-agonist of the N-methyl-D-aspartate receptor (NMDAR), a key glutamate receptor in the central nervous system . It is reasonable to hypothesize that this compound may interact with similar enzymes, proteins, and other biomolecules as D-serine.

Cellular Effects

D-serine, from which this compound is derived, is known to play vital roles in brain physiology and neuropsychiatric disorders . It can be postulated that this compound may have similar effects on various types of cells and cellular processes.

Molecular Mechanism

D-serine is known to bind to the GluN1 subunit of the NMDAR, in concert with GluN2-bound glutamate, opening the receptor and allowing the influx of sodium or calcium . It is possible that this compound may exert its effects at the molecular level through similar mechanisms.

Dosage Effects in Animal Models

D-serine has been shown to produce antidepressant-like effects in mice

Metabolic Pathways

D-serine is primarily generated from levorotary serine (L-Ser) through a racemization reaction by serine racemase (SR), a pyridoxal 5′-phosphate-dependent enzyme . It is possible that this compound may be involved in similar metabolic pathways.

Subcellular Localization

Nmdars, with which D-serine interacts, are known to have diverse subcellular localizations . It is possible that this compound may have similar subcellular localizations.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-D-serine typically involves multiple steps. One common method starts with Cbz-chirality alanine, which reacts with benzaldehyde dimethyl acetal under the action of thionyl chloride and zinc chloride to form an intermediate. This intermediate then reacts with chloromethyl benzyl oxide in the presence of an alkaline reagent to form another intermediate. Subsequent reactions with lithium hydroxide and palladium carbon catalytic hydrogenolysis yield the final product, this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The process is designed to be efficient and cost-effective, making it feasible for commercial applications.

Analyse Des Réactions Chimiques

Types of Reactions

2-Methyl-D-serine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds. Substitution reactions can result in various functionalized derivatives of this compound.

Applications De Recherche Scientifique

2-Methyl-D-serine has a wide range of applications in scientific research, including:

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Methyl-L-serine: The L-enantiomer of 2-Methyl-D-serine, which has different biological activities and applications.

L-serine: The levorotary form of serine, which is a common amino acid involved in various metabolic processes.

Uniqueness

This compound is unique due to its specific structural modification, which imparts distinct chemical and biological properties. Its ability to act as a chiral building block and its interaction with NMDA receptors make it valuable for research and therapeutic applications. The presence of the methyl group enhances its stability and reactivity compared to its non-methylated counterparts .

Activité Biologique

2-Methyl-D-serine (2M-D-Ser) is an analog of D-serine, a naturally occurring amino acid that plays critical roles in the central nervous system, particularly as a co-agonist at N-methyl-D-aspartate (NMDA) receptors. This article explores the biological activity of 2M-D-Ser, focusing on its synthesis, metabolic pathways, and physiological effects as evidenced by recent research findings.

Synthesis and Metabolism

2M-D-Ser is synthesized through the racemization of L-serine, facilitated by serine racemase (SR), an enzyme that also produces D-serine. The metabolic pathways of 2M-D-Ser are similar to those of D-serine, involving degradation primarily by D-amino acid oxidase (DAO). This regulation is crucial for maintaining appropriate levels of these amino acids in the brain, impacting neurotransmission and neuroplasticity.

Table 1: Comparison of D-Serine and this compound Metabolism

| Compound | Enzyme Involved | Main Metabolic Pathway | Physiological Role |

|---|---|---|---|

| D-serine | Serine Racemase (SR) | Synthesis from L-serine | NMDA receptor co-agonist |

| This compound | Serine Racemase (SR) | Similar to D-serine | Potentially modulates NMDA activity |

Biological Activity

Recent studies have highlighted the diverse biological activities of 2M-D-Ser. Its effects on neuronal excitability and synaptic transmission have been particularly noted in various experimental models.

Neurophysiological Effects

- Inhibition of Neuronal Excitability : Research indicates that 2M-D-Ser can inhibit the intrinsic excitability of pyramidal neurons without affecting parvalbumin (PV) interneurons. This differential effect suggests a potential role for 2M-D-Ser in modulating excitatory-inhibitory balance in neural circuits .

- Cognitive Function Improvement : In animal models simulating schizophrenia, chronic administration of 2M-D-Ser has been shown to ameliorate cognitive dysfunction. This effect was linked to the restoration of NMDA receptor function and enhancement of PV neuron excitability, which are often impaired in neurodevelopmental disorders .

- Impact on Synaptic Plasticity : Studies indicate that 2M-D-Ser may enhance long-term potentiation (LTP) in hippocampal slices, suggesting its role in synaptic plasticity and memory formation .

Case Studies

A notable case study involved the administration of 2M-D-Ser to a cohort of mice with induced cognitive deficits. Results showed significant improvements in spatial working memory and recognition memory tasks after two weeks of treatment, indicating its potential therapeutic applications in cognitive impairments associated with psychiatric disorders .

Research Findings

A comprehensive review of literature reveals that both D-serine and its analogs like 2M-D-Ser play critical roles in neurophysiology. The following findings summarize key insights:

- Regulation of NMDA Receptors : Both compounds act as co-agonists at NMDA receptors, crucial for synaptic transmission and plasticity.

- Neuroprotective Effects : Elevated levels of D-serine have been associated with neuroprotection against excitotoxicity, while 2M-D-Ser may offer similar protective benefits due to its structural similarities .

- Potential Therapeutic Applications : Given their roles in modulating neurotransmission, both D-serine and 2M-D-Ser are being investigated for their potential in treating conditions like schizophrenia and Alzheimer's disease .

Propriétés

IUPAC Name |

(2R)-2-amino-3-hydroxy-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-4(5,2-6)3(7)8/h6H,2,5H2,1H3,(H,7,8)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDUUKBXTEOFITR-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CO)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60331428 | |

| Record name | 2-Methyl-D-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60331428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81132-44-7 | |

| Record name | 2-Methyl-D-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60331428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.